4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
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Overview
Description
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a nitro group and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It’s known that the compound can undergo oxidation to form 2,3,4,9-tetrahydro-1h-carbazol-1-ones or 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets through redox reactions.
Action Environment
The oxidation process of the compound suggests that factors such as the presence of oxidants and the concentration of reactants could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized via the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form 2,3,4,9-tetrahydro-1H-carbazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carbazole-1-ones or benzazonine-diones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides or carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is used as a precursor for the synthesis of various functionalized carbazole derivatives. These derivatives are studied for their electronic properties and potential use in organic electronics and photonics .
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its structural similarity to bioactive carbazole derivatives. It is investigated for its potential anticancer, antibacterial, and antifungal activities . The nitro group and benzamide moiety are crucial for its interaction with biological targets.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic and optical properties. It is also studied for its potential application in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(carbazol-6-yl)benzamide
- 4-nitro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)benzamide
- 4-nitro-N-(1H-indol-3-yl)methyl)benzamide
Uniqueness
4-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the presence of the tetrahydrocarbazole core, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
4-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(14-6-8-15(9-7-14)23(25)26)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,22H,1-4,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKIBIBRVIGJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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